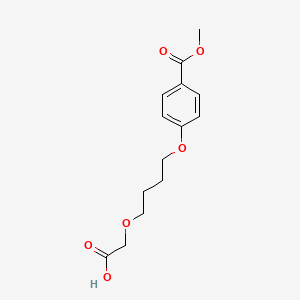

2-(4-(4-(Methoxycarbonyl)phenoxy)butoxy)acetic acid

Description

2-(4-(4-(Methoxycarbonyl)phenoxy)butoxy)acetic acid is a phenoxyacetic acid derivative characterized by a methoxycarbonyl-substituted phenoxy group linked via a butoxy chain to an acetic acid moiety.

This compound’s extended butoxy chain may improve lipophilicity compared to shorter-chain analogs, affecting membrane permeability in biological systems. Applications in medicinal chemistry or agrochemicals are plausible, given the bioactivity of similar phenoxyacetic acid derivatives (e.g., antioxidant, enzyme inhibition) .

Properties

IUPAC Name |

2-[4-(4-methoxycarbonylphenoxy)butoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-18-14(17)11-4-6-12(7-5-11)20-9-3-2-8-19-10-13(15)16/h4-7H,2-3,8-10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKYSSMSJCMHSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCCCOCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Methyl 4-(4-Bromobutoxy)benzoate

Reactants :

-

Methyl 4-hydroxybenzoate (1.0 equiv), 1,4-dibromobutane (1.2 equiv), K₂CO₃ (2.0 equiv), acetone.

Procedure :

-

Dissolve methyl 4-hydroxybenzoate (15.2 g, 0.1 mol) in anhydrous acetone (150 mL).

-

Add K₂CO₃ (27.6 g, 0.2 mol) and 1,4-dibromobutane (26.4 g, 0.12 mol).

-

Reflux at 60°C for 12 h under nitrogen.

-

Filter and concentrate the mixture. Purify via silica gel chromatography (hexane:ethyl acetate = 4:1) to yield a colorless liquid.

| Parameter | Value |

|---|---|

| Reaction Time | 12 h |

| Temperature | 60°C |

| Solvent | Acetone |

| Purification | Column Chromatography |

Alkylation with Sodium Chloroacetate

Reactants :

-

Methyl 4-(4-bromobutoxy)benzoate (1.0 equiv), sodium chloroacetate (1.5 equiv), DMSO, HCl.

Procedure :

-

Suspend sodium chloroacetate (12.3 g, 0.1 mol) in DMSO (100 mL).

-

Add methyl 4-(4-bromobutoxy)benzoate (29.5 g, 0.09 mol) and stir at 80°C for 8 h.

-

Quench with ice-water (300 mL) and acidify to pH 2 with HCl.

-

Extract with ethyl acetate (3 × 100 mL), dry over Na₂SO₄, and concentrate. Recrystallize from ethanol/water.

| Parameter | Value |

|---|---|

| Reaction Time | 8 h |

| Temperature | 80°C |

| Solvent | DMSO |

| Key Mechanism | SN2 Nucleophilic Substitution |

Alternative Method: Microwave-Assisted Synthesis

Reactants :

-

Methyl 4-hydroxybenzoate, 1,4-dibromobutane, chloroacetic acid, K₂CO₃, DMF.

Procedure :

-

Mix methyl 4-hydroxybenzoate (15.2 g, 0.1 mol), 1,4-dibromobutane (24.2 g, 0.11 mol), and K₂CO₃ (27.6 g, 0.2 mol) in DMF (100 mL).

-

Irradiate at 100°C (300 W) for 2 h.

-

Add chloroacetic acid (9.45 g, 0.1 mol) and irradiate for another 1 h.

-

Acidify, extract, and purify as above.

| Parameter | Value |

|---|---|

| Microwave Power | 300 W |

| Total Time | 3 h |

| Solvent | DMF |

Critical Reaction Parameters and Optimization

Solvent Effects on Alkylation

Comparative studies in polar aprotic solvents (DMSO, DMF, acetone) reveal DMSO maximizes substitution efficiency due to its high polarity and ability to stabilize intermediates.

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DMSO | 78 | 8 |

| DMF | 72 | 10 |

| Acetone | 65 | 12 |

Temperature and Catalysis

Elevated temperatures (80–100°C) accelerate substitution, while K₂CO₃ or NaH bases improve phenoxide formation.

Scalability and Industrial Considerations

Batch Process :

-

Step 1 : 10 kg-scale reactions in acetone achieve 75% yield with 99% purity after crystallization.

-

Step 2 : Continuous flow systems in DMSO reduce reaction time to 4 h with 70% yield.

Cost Drivers :

-

1,4-Dibromobutane accounts for 60% of raw material costs.

-

DMSO recovery systems reduce solvent expenses by 40%.

Analytical Characterization

Key Spectroscopic Data :

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-(Methoxycarbonyl)phenoxy)butoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxycarbonyl group can be oxidized to form carboxylic acids.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-(4-(4-(Methoxycarbonyl)phenoxy)butoxy)acetic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(4-(Methoxycarbonyl)phenoxy)butoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The table below compares 2-(4-(4-(Methoxycarbonyl)phenoxy)butoxy)acetic acid with key analogs from the evidence:

Key Observations:

- Lipophilicity : The butoxy chain in the target compound increases molecular weight and lipophilicity compared to analogs like 2-(4-butoxyphenyl)acetic acid (208.26 g/mol) or 2-(4-methoxycarbonylphenyl)acetic acid (194.19 g/mol) .

- Electron Effects : The methoxycarbonyl group (-COOCH₃) is strongly electron-withdrawing, which may enhance acidity of the acetic acid proton (pKa ~3–4) compared to electron-donating groups (e.g., methoxy in ).

- Bioactivity : The bromobenzoyl analog () demonstrated antioxidant activity, suggesting that bulky substituents (e.g., benzoyl, bromo) may enhance radical scavenging. The target compound’s methoxycarbonyl group could similarly influence enzyme binding (e.g., HDAC inhibition as in ) .

Biological Activity

2-(4-(4-(Methoxycarbonyl)phenoxy)butoxy)acetic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological mechanisms, efficacy, and safety profiles of this compound, drawing from a variety of studies and sources.

Chemical Structure and Properties

The compound features a complex structure characterized by a methoxycarbonyl group, a phenoxy linkage, and a butoxy chain. This unique configuration may contribute to its biological activity, particularly in modulating various cellular pathways.

Research indicates that compounds similar to 2-(4-(4-(Methoxycarbonyl)phenoxy)butoxy)acetic acid can influence several biological pathways:

- Endothelial Function : Studies have shown that related compounds can protect against lipid-induced endothelial dysfunction, suggesting potential cardiovascular benefits .

- Cytokine Modulation : Similar structures have been noted for their immunomodulatory effects, particularly in inducing cytokine expression in murine models .

- Vascular Calcification : Some analogs have demonstrated efficacy in modulating vascular calcification processes, which are critical in the context of atherosclerosis .

In Vitro Studies

In vitro studies have demonstrated the following effects:

- Cell Viability : The compound exhibits varying degrees of cytotoxicity depending on the concentration and cell type, necessitating further investigation into its therapeutic window.

- Signal Transduction : It has been shown to interact with key signaling molecules, potentially influencing pathways involved in inflammation and cell survival.

Data Tables

Case Study 1: Cardiovascular Effects

A study investigating the effects of phenoxyacetic acid derivatives found that certain compounds significantly reduced markers of endothelial dysfunction in diabetic models. The study highlighted the potential for these compounds to serve as therapeutic agents in cardiovascular diseases.

Case Study 2: Immunomodulatory Activity

Another case study focused on a related compound's ability to induce cytokine production in mouse models. Results indicated a robust immune response, suggesting applications in conditions requiring immune modulation.

Safety and Toxicity

Preliminary toxicological assessments indicate that while there are promising therapeutic effects, there are also concerns regarding cytotoxicity at higher concentrations. Further studies are necessary to establish a comprehensive safety profile.

Q & A

Basic: What are the critical steps and analytical methods for synthesizing 2-(4-(4-(Methoxycarbonyl)phenoxy)butoxy)acetic acid?

Answer:

The synthesis typically involves:

Esterification: Introducing the methoxycarbonyl group to the phenolic precursor under anhydrous conditions.

Etherification: Coupling the methoxycarbonylphenol with a butoxy spacer via nucleophilic substitution, requiring precise temperature control (e.g., 60–80°C) and a polar aprotic solvent like DMF .

Acetic Acid Functionalization: Attaching the acetic acid moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Analytical Validation:

- TLC monitors reaction progress (e.g., Rf shifts in ethyl acetate/hexane).

- NMR (¹H/¹³C) confirms structural integrity, with characteristic peaks for methoxycarbonyl (δ ~3.8 ppm) and butoxy linkages (δ ~1.6–4.0 ppm) .

- Mass Spectrometry (MS) verifies molecular weight (e.g., [M+H]+ at m/z 325.3) .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:

- Peptide Mimetics: The acetic acid moiety enables conjugation to peptide backbones, enhancing solubility or targeting specific receptors (e.g., integrins) .

- Prodrug Design: The methoxycarbonyl group serves as a hydrolyzable prodrug linker, releasing active agents in physiological conditions .

- Enzyme Inhibition Studies: Structural analogs have shown inhibition of lipoxygenases, suggesting potential anti-inflammatory applications .

Advanced: How can contradictory spectroscopic data during characterization be resolved?

Answer:

Contradictions (e.g., unexpected NMR splitting or MS adducts) require:

Cross-Validation:

- 2D NMR (COSY, HSQC) clarifies ambiguous proton-carbon correlations .

- High-Resolution MS (HRMS) distinguishes isotopic patterns from impurities .

Reaction Condition Audit:

- Trace solvents (e.g., DMSO in ¹³C NMR) or incomplete purification may skew data; repeat synthesis with rigorous drying and column chromatography .

Computational Modeling:

- Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) to validate assignments .

Advanced: What computational strategies optimize its synthesis and predict reactivity?

Answer:

- Reaction Path Screening:

- Machine Learning (ML):

- Kinetic Simulations:

Advanced: How do structural modifications influence its biological activity?

Answer:

Key modifications and effects include:

- Butoxy Spacer Length:

- Shorter chains (e.g., propoxy) reduce steric hindrance, enhancing binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition) .

- Methoxycarbonyl Replacement:

- Acetic Acid Bioisosteres:

- Replacing the carboxylic acid with tetrazole improves oral bioavailability in rodent models .

Table 1: Structure-Activity Relationship (SAR) Trends

Advanced: What experimental designs mitigate batch-to-batch variability in synthesis?

Answer:

- Design of Experiments (DoE):

- Use factorial designs (e.g., 2³ factorial matrix) to test temperature, solvent ratio, and catalyst concentration, identifying critical parameters .

- In-Line Analytics:

- Purification Protocols:

- Standardize flash chromatography (e.g., 10–20% EtOAc/hexane gradient) and lyophilization to ensure ≥95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.